molecular formula C30H50O B12695522 Einecs 306-416-1 CAS No. 97232-74-1

Einecs 306-416-1

Cat. No.: B12695522
CAS No.: 97232-74-1
M. Wt: 426.7 g/mol
InChI Key: JLUBMMAQMKVTGL-RLROCYJYSA-N
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Description

Einecs 306-416-1 is a useful research compound. Its molecular formula is C30H50O and its molecular weight is 426.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

97232-74-1

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol

InChI

InChI=1S/C30H50O/c1-24(2)14-11-17-28(7)20-12-18-26(5)15-9-10-16-27(6)19-13-21-29(8)22-23-30(31)25(3)4/h14-16,20-21,30-31H,3,9-13,17-19,22-23H2,1-2,4-8H3/b26-15+,27-16+,28-20+,29-21+

InChI Key

JLUBMMAQMKVTGL-RLROCYJYSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC(C(=C)C)O)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC(C(=C)C)O)C)C)C

Origin of Product

United States

Occurrence and Biosynthetic Pathways of E,e,e,e,e,e ± 2,6,10,15,19,23 Hexamethyltetracosa 1,6,10,14,18,22 Hexaen 3 Ol

The specified compound, a derivative of the linear triterpene squalene (B77637), has been identified in the petroleum ether and n-hexane extracts of the aerial parts of Heliotropium sudanicum, a plant found in Sudan. sdiarticle3.com In the petroleum ether extract, it was found to be the most abundant component, constituting 33.99% of the extract, alongside significant amounts of squalene (20.94%). sdiarticle3.com

The biosynthetic pathway for this compound is intrinsically linked to the well-established isoprenoid pathway, which is responsible for producing a vast array of natural products, including sterols and other terpenes. nih.govfrontiersin.org The fundamental building blocks are isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways. frontiersin.org

The synthesis of the C30 squalene backbone is a critical juncture in this pathway. acs.org Two molecules of the C15 intermediate farnesyl pyrophosphate (FPP) are joined in a head-to-head condensation reaction. wikipedia.org This two-step process is catalyzed by the enzyme squalene synthase and requires a reducing agent, typically NADPH. wikipedia.orgebi.ac.uk

Table 1: Key Steps in Squalene Biosynthesis

Step Precursor(s) Enzyme Product
1 Acetyl-CoA HMG-CoA synthase & HMG-CoA reductase Mevalonate
2 Mevalonate Mevalonate kinase, etc. Isopentenyl pyrophosphate (IPP)
3 IPP IPP Isomerase Dimethylallyl pyrophosphate (DMAPP)
4 2x IPP + 1x DMAPP Geranylgeranyl pyrophosphate synthase Farnesyl pyrophosphate (FPP)

Once squalene is formed, it can undergo various modifications. The most studied pathway involves oxidation by squalene monooxygenase to form 2,3-oxidosqualene (B107256), which is the precursor for cyclic triterpenoids like sterols (e.g., cholesterol) and hopanoids. wikipedia.orgrsc.org However, the structure of (E,E,E,E,E,E)-(±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol, featuring a hydroxyl group at the C-3 position and a double bond at C-1, suggests a different modification route. This structure likely arises from a regio- and stereospecific hydroxylation of the squalene backbone. Such oxidative reactions in terpenoid biosynthesis are commonly catalyzed by cytochrome P450 monooxygenases (P450s), which are known to introduce a wide variety of functional groups onto terpene scaffolds. frontiersin.orgoup.com For instance, cytochrome P450 enzymes are responsible for the multi-step oxidation of triterpene skeletons in the biosynthesis of saponins (B1172615) and brassinosteroids in plants. frontiersin.org It has also been shown that the steroidogenic enzyme CYP17 can exhibit squalene monooxygenase activity. oup.comresearchgate.netnih.gov

Stereochemical Control in Natural Production

The generation of specific stereoisomers is a hallmark of enzyme catalysis, and the biosynthesis of terpenes is a prime example of this precision. nih.govacs.org Terpene synthases (TPS) and oxidosqualene cyclases (OSCs) are the key enzymes that transform simple, achiral precursors like FPP and 2,3-oxidosqualene (B107256) into complex cyclic and acyclic structures with multiple, precisely defined stereocenters. frontiersin.orgnih.gov

The stereochemical outcome of these reactions is dictated by the enzyme's three-dimensional active site, which binds the substrate in a specific conformation. nih.govpnas.org This precise positioning initiates a cascade of carbocationic intermediates, rearrangements, and quenching steps, all of which are tightly controlled by the architecture of the active site. pnas.orgmpg.de The final structure, including its stereochemistry, is thus a direct result of this enzymatic template. Even minor changes in the amino acid sequence of a terpene synthase can lead to the production of different stereoisomers or entirely different structural scaffolds. pnas.org

Subsequent modifications, such as the hydroxylation required to form the title compound, are also under strict stereochemical control. Cytochrome P450 enzymes are renowned for their ability to catalyze regio- and stereospecific oxidations on complex molecules. frontiersin.orgrsc.org For example, in the biosynthesis of triterpenoid (B12794562) saponins (B1172615) in Platycodon grandiflorus, the P450 enzyme CYP716A141 specifically catalyzes the hydroxylation of β-amyrin at the C-16β position. oup.com

The designation "(±)" in the name (E,E,E,E,E,E)-(±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol indicates a racemic mixture, containing both possible stereoisomers at the C-3 chiral center. europa.eu This is atypical for a natural product, as enzymatic reactions almost invariably produce a single stereoisomer. The presence of a racemic mixture could suggest that the compound as identified is a synthetic standard, or that its formation in the plant might involve non-enzymatic oxidation processes. However, the fundamental biosynthetic machinery leading to the squalene (B77637) backbone and its subsequent enzymatic modifications is inherently stereospecific.

Table 2: Examples of Stereochemical Control in Terpenoid Biosynthesis

Enzyme Class Function Mechanism of Control Example
Terpene Synthases (TPS) Scaffold Formation Active site topology guides substrate folding, cyclization, and rearrangement cascades. pnas.orgacs.org (+)-Limonene synthase produces the (+) enantiomer from geranyl pyrophosphate. acs.org
Oxidosqualene Cyclases (OSC) Triterpene Cyclization Controls the polycyclization cascade of 2,3-oxidosqualene to generate specific tetra- or pentacyclic stereoisomers. nih.govacs.org β-amyrin synthase produces β-amyrin with multiple defined stereocenters. oup.com

Advanced Synthetic Methodologies for E,e,e,e,e,e ± 2,6,10,15,19,23 Hexamethyltetracosa 1,6,10,14,18,22 Hexaen 3 Ol

De Novo Synthesis Strategies for the Polyene Skeleton

A full synthesis of the C30 polyene skeleton of (E,E,E,E,E,E)-(±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol requires a convergent and stereocontrolled approach. Modern synthetic methods for constructing such complex polyenes often rely on iterative cross-coupling reactions. One such powerful strategy involves the use of bifunctional building blocks, such as MIDA (N-methyliminodiacetic acid) boronates. This approach allows for the sequential coupling of smaller fragments to build the polyene chain in a controlled manner.

The synthesis of polyene motifs present in many natural products has been achieved using a limited number of bifunctional MIDA boronate building blocks and a single type of coupling reaction. nih.gov This strategy can be adapted for the synthesis of the target molecule. The polyene backbone could be retrosynthetically disconnected into smaller, repeating isoprenoid-like units. Each unit could be prepared as a bifunctional building block containing a boronate for coupling and a halide for the subsequent iteration. This iterative cross-coupling approach offers high efficiency and stereocontrol, which is crucial for establishing the all-(E) configuration of the double bonds.

Table 1: Comparison of Common Cross-Coupling Reactions for Polyene Synthesis

Coupling ReactionCatalystKey FeaturesStereoselectivity
Suzuki CouplingPalladiumMild reaction conditions, high functional group tolerance.High retention of olefin geometry.
Stille CouplingPalladiumTolerant of a wide range of functional groups.High retention of olefin geometry.
Heck CouplingPalladiumForms C-C bonds from alkenes and organic halides.Can be controlled with appropriate ligands and conditions.

The general platform for this iterative cross-coupling would involve the coupling of a pinacol boronic ester with a bifunctional halo MIDA boronate building block. nih.gov Following the coupling, the MIDA boronate is deprotected to generate a new pinacol boronic ester, ready for the next coupling cycle. This iterative process would be repeated to construct the full C30 carbon skeleton.

Stereoselective Approaches to the Chiral Center and Double Bonds

The synthesis of the target molecule requires the formation of a tertiary allylic alcohol at the C-3 position and the establishment of the (E)-configuration for all six double bonds.

Stereocontrol of the Double Bonds:

As mentioned in the de novo synthesis strategy, the use of stereodefined building blocks in iterative cross-coupling reactions is a primary method for controlling the geometry of the double bonds. The stereochemistry of the vinyl halides and vinyl boronates used in the coupling reactions directly translates to the stereochemistry of the resulting polyene.

Another approach to ensure the (E)-stereoselectivity of the double bonds is through the use of specific olefination reactions. The Horner-Wadsworth-Emmons reaction, for instance, is well-known for its high (E)-selectivity in the formation of disubstituted and trisubstituted alkenes.

Formation of the Chiral Tertiary Alcohol:

The creation of the racemic tertiary alcohol at C-3 can be achieved through several methods. A straightforward approach would be the addition of an appropriate organometallic reagent to a ketone precursor. For example, the addition of a vinyl Grignard or vinyllithium reagent to a C28 methyl ketone would yield the desired tertiary allylic alcohol.

While the target compound is a racemate, it is worth noting that significant advances have been made in the enantioselective synthesis of tertiary allylic alcohols. researchgate.net These methods often employ chiral catalysts to control the facial selectivity of nucleophilic addition to a ketone or an asymmetric rearrangement. Should an enantiomerically pure form of the target molecule be desired, these catalytic asymmetric methods would be applicable.

A notable strategy for constructing polyene natural products involves an iterative sequence of Grignard reactions, 1,3-rearrangement of the resulting allylic alcohol, and subsequent oxidation. organic-chemistry.orgnih.gov This method could be adapted to introduce the tertiary alcohol and extend the polyene chain simultaneously.

Semisynthetic Conversions from Related Natural Products (e.g., squalene)

Squalene (B77637), a naturally abundant triterpene, is a logical starting material for a semisynthetic approach to (E,E,E,E,E,E)-(±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol due to its identical carbon skeleton. The primary challenge in this approach is the regioselective oxidation of the C-2, C-3 double bond of squalene to introduce the hydroxyl group at the C-3 position.

The oxidation of squalene has been studied, and it is known to be susceptible to oxidation, which can lead to a complex mixture of products. nih.gov The oxidation of squalene by singlet oxygen, for instance, results in the formation of six squalene monohydroperoxide isomers. researchgate.net Free radical oxidation of squalene also produces a mixture of hydroperoxides. researchgate.net

Table 2: Potential Methods for Selective Oxidation of Squalene

Oxidation MethodReagent/CatalystPotential OutcomeChallenges
Epoxidation-Reductionm-CPBA, then LiAlH4Formation of a mixture of alcohols.Lack of regioselectivity.
Allylic OxidationSeO2Can introduce a hydroxyl group at an allylic position.Regioselectivity can be difficult to control in a polyene system.
Directed OxidationSubstrate-directing groupsCan improve regioselectivity.Requires initial functionalization of the squalene backbone.

Achieving the desired regioselectivity for the introduction of the hydroxyl group at C-3 would likely require a directed oxidation strategy or the use of a biocatalytic approach with a highly specific enzyme. While challenging, a successful semisynthetic route from squalene would be significantly more efficient than a de novo synthesis.

Development of Novel Derivatization Methods for Functionalization

The hydroxyl group of (E,E,E,E,E,E)-(±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol provides a handle for further functionalization. Derivatization can be used to modify the properties of the molecule or to attach it to other molecules or surfaces.

Common derivatization reactions for hydroxyl groups include:

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base to form esters.

Etherification: Reaction with alkyl halides in the presence of a strong base (Williamson ether synthesis).

Silylation: Reaction with silylating agents such as trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) to form silyl ethers. This is often used to protect the alcohol group during other synthetic transformations.

Carbonate and Carbamate Formation: Reaction with chloroformates or isocyanates, respectively.

These derivatization reactions can be used to introduce a wide variety of functional groups, including chromophores for UV-Vis spectroscopy, fluorophores for fluorescence detection, or reactive groups for bioconjugation. nih.govlibretexts.org The choice of derivatization reagent and reaction conditions would depend on the desired final product and its intended application.

Table 3: Common Derivatization Reactions for Tertiary Alcohols

ReactionReagentFunctional Group Introduced
EsterificationAcyl chloride/AnhydrideEster
EtherificationAlkyl halideEther
SilylationSilyl halideSilyl ether

The development of novel derivatization methods could focus on site-selective reactions that modify other parts of the polyene chain, although this would be challenging due to the presence of multiple reactive double bonds.

Analytical Chemistry of E,e,e,e,e,e ± 2,6,10,15,19,23 Hexamethyltetracosa 1,6,10,14,18,22 Hexaen 3 Ol

Quantitative Analysis Methods

The accurate quantification of (E,E,E,E,E,E)-(±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol is crucial for various research and potential industrial applications. Due to its non-volatile nature and the complexity of matrices in which it may be found, such as biological tissues or plant extracts, sophisticated analytical techniques are required. nih.gov The primary methods for the quantitative analysis of such large terpenoids are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comchromatographyonline.com

The development of a robust and reliable assay is fundamental for the accurate quantification of this analyte. This process involves optimizing sample preparation, chromatographic separation, and detection parameters, followed by a thorough validation to ensure the method is fit for its intended purpose.

Sample Preparation: Extraction of the target compound from complex matrices is a critical first step. Given its lipophilic nature, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with nonpolar solvents like hexane (B92381) or a mixture of hexane and ethyl acetate (B1210297) is typically employed. researchgate.net For biological samples, a saponification step may be necessary to hydrolyze any esterified forms of the alcohol, thereby releasing the free alcohol for analysis. researchgate.net

Derivatization: Due to the presence of a hydroxyl group, derivatization is often necessary to improve the chromatographic behavior and detection sensitivity, especially for GC-MS analysis. Silylation is a common derivatization technique where the hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) and trimethylchlorosilane. csic.es This process increases the volatility and thermal stability of the analyte.

Chromatographic and Mass Spectrometric Conditions: For GC-MS analysis, a capillary column with a non-polar stationary phase is suitable for separating the derivatized analyte from other matrix components. tandfonline.com A temperature gradient program is optimized to ensure good peak shape and resolution. For LC-MS/MS, a reversed-phase column (e.g., C18) is typically used with a mobile phase gradient of acetonitrile (B52724) and water, often with additives like formic acid to enhance ionization. mdpi.comnih.gov

Tandem mass spectrometry (MS/MS) is preferred for its high selectivity and sensitivity, which is crucial for distinguishing the analyte from co-eluting matrix components. eag.comnih.gov The analysis is usually performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte are monitored.

Assay Validation: A comprehensive validation of the analytical method is performed to demonstrate its reliability. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). nih.govresearchgate.net

Table 1: Representative Validation Parameters for a Quantitative LC-MS/MS Assay

Parameter Typical Value Description
Linearity (r²) >0.99 The correlation coefficient of the calibration curve over a defined concentration range.
LOD 0.1 - 1.0 ng/mL The lowest concentration of the analyte that can be reliably detected. nih.gov
LOQ 0.5 - 5.0 ng/mL The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. nih.govrestek.com
Intra-day Precision (%RSD) < 5% The relative standard deviation of replicate measurements within the same day. mdpi.comnih.gov
Inter-day Precision (%RSD) < 10% The relative standard deviation of replicate measurements on different days. mdpi.comnih.gov

When analyzing complex samples, such as plant extracts or biological fluids, achieving low detection limits and mitigating matrix effects are significant challenges.

Detection Limits: The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of a quantitative assay. For the analysis of (E,E,E,E,E,E)-(±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol, techniques like LC-MS/MS can offer excellent sensitivity, with typical LODs in the low ng/mL range. nih.govbioxpedia.com The specific LOD and LOQ are dependent on the efficiency of the sample preparation, the ionization efficiency of the analyte, and the sensitivity of the mass spectrometer. acs.org

Matrix Effects: Matrix effects are a common issue in mass spectrometry-based analysis of complex samples. acs.org They are caused by co-eluting endogenous components from the matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. For a lipophilic molecule like this triterpenoid (B12794562) alcohol, lipids and other fatty acids are common sources of matrix effects. nih.gov

To assess and compensate for matrix effects, several strategies can be employed:

Matrix-matched calibration: Calibration standards are prepared in a blank matrix extract that is free of the analyte. restek.com

Use of an internal standard: A stable isotope-labeled version of the analyte is the ideal internal standard as it co-elutes and experiences similar matrix effects. If a labeled standard is unavailable, a structurally similar compound can be used. restek.com

Thorough sample clean-up: Advanced sample preparation techniques, such as multi-step SPE or derivatization followed by clean-up, can help to remove interfering matrix components. researchgate.net

Table 2: Hypothetical Matrix Effect Evaluation in Different Sample Types

Sample Matrix Analyte Recovery (%) without Internal Standard Analyte Recovery (%) with Internal Standard Matrix Effect Classification
Plant Oil Extract 75% 98% Ion Suppression
Animal Plasma 120% 101% Ion Enhancement

This table illustrates how the use of an appropriate internal standard can effectively compensate for both ion suppression and enhancement, leading to accurate quantification across different complex matrices.

Biochemical Activities and Mechanistic Investigations of E,e,e,e,e,e ± 2,6,10,15,19,23 Hexamethyltetracosa 1,6,10,14,18,22 Hexaen 3 Ol

Evaluation of Antioxidant Properties and Radical Scavenging Mechanisms

Research has identified (E,E,E,E,E,E)-(±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol as a compound with antioxidant capabilities. A key study involving the acid hydrolysis of κ-Carrageenan, a polysaccharide from red seaweed, isolated a fraction with notable antioxidant activity. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this active fraction (with a molecular weight > 3500 Da) revealed the presence of several compounds, including the subject triterpenoid (B12794562) alcohol at a concentration of 10.49%. researchgate.net The antioxidant activity of this mixture was evaluated using a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which showed a percentage inhibition ranging from 32.64% to 42.28% at concentrations between 200 and 800 ppm. researchgate.netresearchgate.net While this demonstrates the antioxidant capacity of the extract as a whole, it strongly suggests a contribution from its components, including the title compound.

Table 1: Composition of Antioxidant-Active Fraction from Degraded κ-Carrageenan (>3500 Da)

Compound Percentage (%) Putative Role
Ethyl Oleate 21.72 -
Hexadecanoic acid ethyl ester 19.27 Antioxidant
1,2-Benzenedicarboxylic acid 11.32 Antioxidant
(E,E,E,E,E,E)-(±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol 10.49 Antioxidant

Data sourced from a study on the antioxidant activities of κ-Carrageenan hydrolysis products. researchgate.net

The radical scavenging mechanism of this compound has not been explicitly detailed in the literature. However, its structure as a polyene is critical. Polyunsaturated structures are known to quench reactive oxygen species (ROS), particularly singlet oxygen, and can stabilize free radicals within their conjugated double-bond system. nih.gov This mechanism is well-documented for the structurally similar isoprenoid, squalene (B77637), which is recognized as a highly effective singlet oxygen quencher that protects against lipid peroxidation. nih.govfrontiersin.orgdergipark.org.tr It is plausible that (E,E,E,E,E,E)-(±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol employs a similar mechanism, utilizing its extensive system of double bonds to delocalize and neutralize radical species. The presence of the hydroxyl group may also contribute to its antioxidant activity through hydrogen atom donation.

Exploration of Enzymatic Interactions and Substrate Specificity

Direct experimental evidence detailing the specific enzymatic interactions and substrate specificity of (E,E,E,E,E,E)-(±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol is currently limited. However, its classification as a C30 acyclic triterpenoid alcohol provides a strong basis for hypothesizing its potential roles in isoprenoid metabolism.

Triterpenoids in eukaryotes are synthesized from the cyclization of (3S)-2,3-oxidosqualene, a reaction catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). tandfonline.comsemanticscholar.org These enzymes facilitate complex carbocation-driven cyclization and rearrangement cascades to produce a vast array of cyclic triterpene skeletons. tandfonline.comresearchgate.net The subject compound is an isomer of 2,3-oxidosqualene (B107256). Its structural similarity suggests it could potentially interact with OSCs or other enzymes involved in squalene metabolism.

Studies on various synthetic and natural analogs of 2,3-oxidosqualene have demonstrated that even minor structural modifications can profoundly impact their interaction with OSCs. oaepublish.comtandfonline.com Depending on the modification, these analogs can act as substrates that yield novel cyclic products, as partial substrates, or as inhibitors of the enzyme. nih.govacs.org For instance, the absence of the terminal double bond in 22,23-dihydro-2,3-oxidosqualene leads to the formation of different triterpene skeletons when acted upon by β-amyrin synthase. nih.govacs.org Therefore, it is conceivable that (E,E,E,E,E,E)-(±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol could function as:

An alternative substrate for an OSC or a related synthase.

A competitive inhibitor of OSCs, binding to the active site but failing to undergo cyclization.

A product of an alternative metabolic pathway for squalene, perhaps involving hydration.

Further research is required to isolate this compound and test its activity with purified enzymes of the triterpenoid pathway to determine its specific role, if any.

Investigation of Potential Biological Signaling Pathways

As with enzymatic interactions, the specific biological signaling pathways modulated by (E,E,E,E,E,E)-(±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol have not yet been elucidated. General studies on polyene compounds indicate they can interact with biological membranes, receptors, and other biomolecules, thereby influencing their therapeutic potential. ontosight.ai

Inferences can be drawn from its close structural analog, squalene. Squalene is a key intermediate in the cholesterol biosynthesis pathway. mdpi.comnih.gov High levels of squalene can exert feedback control on this pathway, notably by promoting the downregulation of HMG-CoA reductase, a rate-limiting enzyme in cholesterol synthesis. dergipark.org.trmdpi.com Given the structural similarities, it is plausible that the title compound could interact with components of this or other lipid signaling pathways. However, the presence of a terminal vinyl alcohol group instead of the isopropenyl group found in squalene represents a significant structural divergence that would likely alter its biological activity and metabolic fate.

The established antioxidant properties of the compound also suggest a potential role in modulating signaling pathways sensitive to redox state. By scavenging ROS, it could indirectly influence numerous pathways involved in inflammation, cell proliferation, and apoptosis that are regulated by oxidative stress. Elucidating these potential interactions remains a key area for future research.

Comparative Analysis with Structurally Related Isoprenoids (e.g., squalene)

A comparative analysis with squalene, a well-studied C30 acyclic triterpene, is valuable for contextualizing the biochemical properties of (E,E,E,E,E,E)-(±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol. Both are acyclic C30 isoprenoids derived from the isoprenoid pathway. semanticscholar.orgmdpi.com

Table 2: Comparative Analysis of (E,E,E,E,E,E)-(±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol and Squalene

Feature (E,E,E,E,E,E)-(±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol Squalene
EINECS No. 306-416-1 researchgate.net 203-826-1 nih.goveuropa.eu
CAS No. 97232-74-1 nist.gov 111-02-4 nih.gov
Molecular Formula C₃₀H₅₀O nist.gov C₃₀H₅₀ nih.gov
Molecular Weight 426.72 g/mol nist.gov 410.73 g/mol nih.gov
Structure Acyclic C30 isoprenoid with a hydroxyl group at C-3 and a terminal double bond at C-1. nist.gov Acyclic C30 isoprenoid with a terminal double bond at C-2. nih.gov
Key Functional Group Hydroxyl (-OH) Alkene (-C=C-)

| Known Activity | Antioxidant. researchgate.net | Antioxidant, cholesterol precursor. nih.govmdpi.com |

The primary structural differences are the presence of a hydroxyl group at the C-3 position and the shift of a terminal double bond in the title compound compared to squalene. This seemingly minor change from a hydrocarbon to an alcohol increases the molecule's polarity and introduces a site for potential hydrogen bonding, which could significantly alter its interaction with enzymes and cell membranes. ontosight.ai

Interestingly, both compounds have been found to co-exist in nature. A study on the chemical composition of non-polar extracts from the aerial parts of Heliotropium sudanicum identified both compounds. In the petroleum ether extract, the subject compound was the most abundant constituent (33.99%), with squalene also present in significant amounts (20.94%). This natural co-occurrence underscores their close biosynthetic relationship and suggests they may have complementary or related physiological roles in the plant.

Table of Compound Names

Name
(E,E,E,E,E,E)-(±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol
1,2-Benzenedicarboxylic acid
2,2-diphenyl-1-picrylhydrazyl (DPPH)
22,23-dihydro-2,3-oxidosqualene
(3S)-2,3-oxidosqualene
β-amyrin
Cholesterol
Ethyl Oleate
Hexadecanoic acid ethyl ester

Computational Chemistry and Molecular Modeling of E,e,e,e,e,e ± 2,6,10,15,19,23 Hexamethyltetracosa 1,6,10,14,18,22 Hexaen 3 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its electronic structure, stability, and reactivity. For a molecule like (E,E,E,E,E,E)-(±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol, Density Functional Theory (DFT) is a commonly employed method. nih.govresearchgate.net

DFT calculations can predict a variety of electronic properties. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. For polyenes, the HOMO and LUMO are typically localized along the conjugated π-system of the double bonds. tandfonline.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The presence of the hydroxyl group introduces a localized region of higher electron density and polarity, influencing the molecule's reactivity and potential for hydrogen bonding. The table below presents hypothetical DFT-calculated electronic properties for the title compound, based on typical values for similar long-chain polyenes and terpenoids. tandfonline.comdergipark.org.tr

PropertyPredicted ValueSignificance
HOMO Energy -5.8 eVIndicates the energy of the outermost electrons and susceptibility to electrophilic attack.
LUMO Energy -0.5 eVIndicates the energy of the lowest unoccupied orbital and susceptibility to nucleophilic attack.
HOMO-LUMO Gap 5.3 eVSuggests moderate chemical reactivity and kinetic stability.
Dipole Moment ~1.7 DThe presence of the hydroxyl group introduces polarity to the otherwise nonpolar hydrocarbon chain.
Electron Affinity ~0.3 eVReflects the energy change when an electron is added to the molecule.
Ionization Potential ~7.5 eVRepresents the energy required to remove an electron from the molecule.

These values are illustrative and based on computational studies of analogous compounds.

Conformational Analysis and Energy Landscapes

The high number of rotatable single bonds in (E,E,E,E,E,E)-(±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol results in a complex potential energy surface with numerous local minima, each corresponding to a stable conformation. Conformational analysis aims to identify these low-energy conformers and understand the energy barriers between them.

Molecular mechanics force fields are well-suited for exploring the vast conformational space of such large and flexible molecules. nih.gov Studies on squalene (B77637), a closely related hydrocarbon, have shown that it can adopt both extended and folded conformations in solution. nih.gov The central part of the squalene chain tends to be more rigid, while the terminal ends exhibit greater mobility. nih.gov

For the title compound, the presence of the hydroxyl group near one end of the chain would likely influence the local conformation through intramolecular hydrogen bonding with nearby double bonds. The potential energy landscape would feature a global minimum corresponding to the most stable conformation, along with a multitude of other low-energy conformers accessible at room temperature. The relative populations of these conformers can be estimated using the Boltzmann distribution.

The table below illustrates a hypothetical potential energy landscape, detailing the relative energies and key dihedral angles of a few representative conformers.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)Description
A (Global Minimum) 0.0C1-C2-C3-O: ~180, C4-C5-C6-C7: ~180An extended, linear-like conformation.
B 1.2C1-C2-C3-O: ~60, C10-C11-C12-C13: ~60A partially folded conformation.
C 2.5C1-C2-C3-O: ~-60, C14-C15-C16-C17: ~-60A more compact, folded conformation.
D 4.0C1-C2-C3-O: ~180, C18-C19-C20-C21: ~60A conformation with a kink in the chain.

This data is illustrative and based on general principles of conformational analysis for long-chain unsaturated alcohols.

Molecular Dynamics Simulations for Solvent Interactions and Ligand Binding

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, capturing its movements, conformational changes, and interactions with its environment. For (E,E,E,E,E,E)-(±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol, MD simulations can be used to study its behavior in different solvents and its binding to biological targets.

In a nonpolar solvent, the molecule would likely adopt a variety of folded and extended conformations, driven by van der Waals interactions. In a polar solvent like water, the hydrophobic effect would dominate, causing the long hydrocarbon chain to collapse into a more compact structure to minimize its exposure to water, while the polar hydroxyl group would remain at the solvent interface.

MD simulations are also invaluable for studying the binding of this molecule to proteins. For instance, a recent in-silico study investigated the potential of (E,E,E,E,E,E)-(±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol as an inhibitor of the 3CL protease of SARS-CoV-2. nih.gov Such simulations can reveal the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The stability of the binding can be assessed by monitoring the root-mean-square deviation (RMSD) of the ligand in the binding pocket over the course of the simulation.

The following table presents hypothetical results from an MD simulation of the title compound binding to a protein target.

Simulation ParameterResultInterpretation
Average RMSD of Ligand 1.5 ÅIndicates stable binding of the ligand within the protein's active site.
Number of Hydrogen Bonds 2-3The hydroxyl group acts as a hydrogen bond donor and/or acceptor, contributing to binding affinity.
Binding Free Energy (MM/PBSA) -9.5 kcal/molSuggests a favorable binding affinity of the ligand for the protein.
Solvent Accessible Surface Area (SASA) Decrease upon bindingThe molecule becomes buried within the protein's binding pocket, shielded from the solvent.

This data is for illustrative purposes and based on typical results from MD simulations of ligand-protein complexes.

Structure-Activity Relationship (SAR) Modeling for Biological Functions

Structure-Activity Relationship (SAR) modeling aims to correlate the structural features of a molecule with its biological activity. For a molecule like (E,E,E,E,E,E)-(±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol, SAR studies can help in understanding how modifications to its structure might affect its biological function, such as its potential antiviral or antioxidant properties.

A hypothetical SAR study could involve creating a library of virtual analogs of the parent molecule and evaluating their binding affinity to a target protein using molecular docking. Key structural modifications could include:

Altering the position of the hydroxyl group: Moving the -OH group along the chain would change the polarity distribution and hydrogen bonding potential.

Adding or removing methyl groups: This would affect the steric bulk and hydrophobic interactions.

Changing the length of the hydrocarbon chain: This would impact the molecule's lipophilicity and ability to span binding sites.

The table below presents a hypothetical SAR model for the inhibition of a target enzyme.

CompoundModification from ParentPredicted Binding Affinity (kcal/mol)Key Interaction Changes
Parent Compound --9.5Baseline interactions.
Analog 1 Hydroxyl at C-10-8.2Altered hydrogen bond network.
Analog 2 One Z-double bond-7.5Steric clashes in the binding pocket.
Analog 3 Demethylated at C-15-9.8Improved fit into a hydrophobic pocket.
Analog 4 Shorter C20 chain-7.0Loss of key hydrophobic contacts.

This table is a hypothetical representation of a Structure-Activity Relationship study.

Environmental Dynamics and Degradation Pathways of E,e,e,e,e,e ± 2,6,10,15,19,23 Hexamethyltetracosa 1,6,10,14,18,22 Hexaen 3 Ol

Photolytic Degradation under Environmental Conditions

The extensive system of conjugated double bonds in the backbone of (E,E,E,E,E,E)-(±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol suggests a susceptibility to photolytic degradation. Molecules with such structures can absorb ultraviolet (UV) radiation from sunlight, leading to photochemical reactions. This process can result in the formation of transient excited states and subsequent cleavage of chemical bonds or reaction with atmospheric oxidants like ozone and hydroxyl radicals. While specific studies on this compound are not available, research on similar polyunsaturated compounds indicates that photo-oxidation is a significant degradation pathway in the environment, particularly in sunlit surface waters and the atmosphere. The degradation products would likely include smaller, more oxidized molecules such as aldehydes, ketones, and carboxylic acids.

Biotransformation and Microbial Degradation in Diverse Ecosystems

The microbial degradation of long-chain, branched hydrocarbons like squalene (B77637) has been the subject of scientific investigation, offering insights into the potential biotransformation of its alcohol derivative.

Aerobic Degradation:

Numerous microorganisms have been identified that can utilize squalene and its saturated analog, squalane, as a sole carbon and energy source. These include species from the genera Mycobacterium, Gordonia, Rhodococcus, and Marinobacter. nih.govresearchgate.netnih.gov The degradation process typically involves the oxidative cleavage of the double bonds within the hydrocarbon chain. researchgate.net For instance, Mycobacterium fortuitum and Mycobacterium ratisbonense have demonstrated the ability to grow on squalene. nih.gov The proposed aerobic degradation pathway for squalene involves an initial oxygenase-catalyzed attack on the double bonds, leading to the formation of epoxides which are then further metabolized. nih.gov This process ultimately breaks the long chain into smaller, more readily assimilable fragments that can enter central metabolic pathways. researchgate.net

Anaerobic Degradation:

Under anaerobic conditions, such as in sediments and anoxic water columns, a different set of microbial processes would govern the degradation. For squalene, denitrifying bacteria of the genus Marinobacter have been shown to initiate degradation by hydrating a double bond to form a tertiary alcohol. nih.gov This initial step is followed by further oxidation and cleavage of the carbon chain. nih.gov Given that the subject compound, (E,E,E,E,E,E)-(±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol, already possesses a hydroxyl group, its anaerobic degradation might proceed through different initial steps compared to squalene.

Table 1: Microorganisms Involved in the Degradation of Related Compounds

Microorganism Related Compound Degraded Environment/Source
Mycobacterium fortuitum NF4 Squalane, Squalene Not Specified
Mycobacterium ratisbonense SD4 Squalane, Squalene Sewage Treatment Plant
Marinobacter sp. strain 2sq31 Squalene (anaerobic) Not Specified
Marinobacter sp. strain 2Asq64 Squalene (aerobic) Not Specified
Gordonia sp. Natural Rubber (polyisoprene) Not Specified
Rhodococcus sp. Natural Rubber (polyisoprene) Not Specified

This table is based on data from studies on squalene and other related polyisoprenoids. nih.govresearchgate.netnih.gov

Characterization of Environmental Metabolites and Transformation Products

Direct analysis of the environmental metabolites of (E,E,E,E,E,E)-(±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol has not been reported. However, studies on squalene degradation provide a strong indication of the types of transformation products that may be formed.

During the anaerobic degradation of squalene by Marinobacter sp. strain 2sq31, two key metabolites have been identified:

2,6,10,15,19,23-hexamethyltetracosa-2,6E,18E,22E-tetraen-10,15-diol : A diol formed through the hydration of double bonds. nih.gov

7,11,15-trimethylhexadeca-6E,10E,14-trien-2-one : A ketone resulting from the cleavage of the carbon chain. nih.gov

Aerobic degradation of squalene is expected to produce a variety of smaller oxidized compounds, including aldehydes and carboxylic acids, as the polymer backbone is cleaved. researchgate.net For example, the degradation of other polyisoprenoids has been shown to yield products like oligo-isoprenoid aldehydes and ketones. researchgate.net

Environmental Transport and Distribution Modeling

The environmental transport and distribution of a chemical are largely governed by its physical and chemical properties, such as water solubility and its octanol-water partition coefficient (log K_ow_). For (E,E,E,E,E,E)-(±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol, these properties have been estimated using computational models.

Table 2: Calculated Physicochemical Properties for Environmental Distribution Modeling

Property Value Method Implication for Environmental Distribution
Log K_ow_ (Octanol/Water Partition Coefficient) 9.576 Crippen's Fragmentation Indicates a very high tendency to partition from water into organic matrices like soil, sediment, and biota.
Water Solubility (logS) -10.88 mol/L Crippen's Fragmentation Suggests the compound is practically insoluble in water, limiting its transport in aqueous phases.

Data sourced from Cheméo calculated properties. chemeo.com

Based on these calculated values, (E,E,E,E,E,E)-(±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol is expected to be a highly hydrophobic substance with very low water solubility. chemeo.com Consequently, if released into the environment, it would strongly adsorb to soil and sediment particles, limiting its mobility in aquatic systems. Its high log K_ow_ also suggests a significant potential for bioaccumulation in organisms. The compound's transport would likely occur through the movement of contaminated soil particles or via atmospheric transport if it becomes aerosolized.

Q & A

Q. What methodologies are recommended for confirming the identity and purity of Einecs 306-416-1 in experimental settings?

To confirm identity, use a combination of analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Cross-reference spectral data with established databases or prior literature . For purity assessment, employ high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with standardized calibration curves. Ensure characterization data (e.g., melting points, elemental analysis) align with published values for known compounds .

Q. Which experimental frameworks ensure reproducibility in synthesizing this compound?

Follow the "P-E/I-C-O" framework to structure your research question: define the Population (compound class), Exposure/Intervention (synthetic method), Comparison (alternative routes), and Outcome (yield, purity). Document protocols in detail, including reagent sources, reaction conditions, and purification steps. Use peer-reviewed synthesis protocols as templates, and validate results through independent replication .

Q. How can researchers systematically address discrepancies in reported physicochemical properties of this compound?

Conduct a meta-analysis of published data, focusing on variables such as solvent systems, measurement temperatures, and instrumentation. Use statistical tools (e.g., ANOVA) to identify outliers and assess methodological variability. Cross-validate findings with controlled experiments under standardized conditions .

Advanced Research Questions

Q. What strategies are effective for designing degradation studies of this compound under variable environmental conditions?

Apply a factorial design to test multiple stressors (e.g., pH, temperature, UV exposure). Define dependent variables (degradation rate, byproduct formation) and independent variables (stress intensity, duration). Use high-resolution mass spectrometry (HRMS) to track degradation pathways and computational models (e.g., DFT) to predict intermediate stability. Compare results with ecotoxicological databases to assess environmental relevance .

Q. How can computational chemistry be integrated with experimental data to resolve contradictions in this compound’s reactivity profiles?

Combine molecular dynamics (MD) simulations with kinetic experiments to model reaction mechanisms. Validate computational predictions using isotopic labeling or trapping experiments. Address contradictions by identifying overlooked variables (e.g., solvent polarity, catalytic impurities) and refining models with Bayesian statistical frameworks .

Q. What ethical and methodological considerations apply when extrapolating in vitro findings of this compound to in vivo systems?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design. Conduct dose-response assays across multiple cell lines and species to assess translational validity. Include negative controls and validate biomarkers using orthogonal methods (e.g., ELISA, Western blot). Address ethical concerns by adhering to institutional review protocols for animal/human tissue use .

Q. How should researchers structure multi-omics datasets to investigate this compound’s mechanism of action in complex biological systems?

Design hypothesis-driven experiments using PICO :

  • Population : Target organism/tissue.
  • Intervention : Compound exposure.
  • Comparison : Untreated controls.
  • Outcome : Omics signatures (transcriptomics, proteomics). Integrate datasets via bioinformatics pipelines (e.g., pathway enrichment analysis) and validate key nodes using CRISPR/Cas9 knockouts or pharmacological inhibitors. Ensure raw data and code are archived in FAIR-compliant repositories .

Methodological Best Practices

  • Data Validity : Use triplicate measurements and blinded analysis to minimize bias. For conflicting results, perform sensitivity analyses and report confidence intervals .
  • Literature Review : Prioritize peer-reviewed journals indexed in Web of Science or PubMed. Avoid uncited claims from non-academic platforms .
  • Reproducibility : Adhere to the "ARRIVE guidelines" for experimental reporting. Include detailed supplementary materials (e.g., NMR spectra, raw datasets) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.